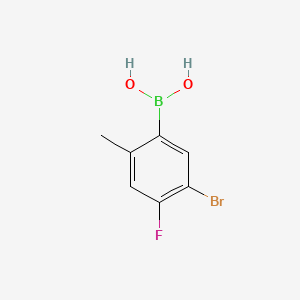
3-Hydroxy-N-methoxy-3-(3-methoxy-4-methylphenyl)-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-N-methoxy-3-(3-methoxy-4-methylphenyl)-N-methylpropanamide is an organic compound that belongs to the class of amides. It features a complex structure with multiple functional groups, including hydroxyl, methoxy, and methyl groups. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-methoxy-3-(3-methoxy-4-methylphenyl)-N-methylpropanamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Amide Bond: Reacting an appropriate carboxylic acid derivative with a methylamine derivative under suitable conditions.
Hydroxylation: Introducing the hydroxyl group through oxidation reactions.
Methoxylation: Adding methoxy groups via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols or hydrocarbons.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or metabolic pathways.
Medicine: Investigating its pharmacological properties or as a lead compound in drug development.
Industry: Possible applications in the production of specialty chemicals or materials.
作用機序
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
類似化合物との比較
Similar Compounds
3-Hydroxy-N-methoxy-3-(3-methoxyphenyl)-N-methylpropanamide: Lacks the methyl group on the aromatic ring.
3-Hydroxy-N-methoxy-3-(4-methylphenyl)-N-methylpropanamide: Lacks the methoxy group on the aromatic ring.
Uniqueness
The presence of both methoxy and methyl groups on the aromatic ring, along with the hydroxyl group, makes 3-Hydroxy-N-methoxy-3-(3-methoxy-4-methylphenyl)-N-methylpropanamide unique. These functional groups can significantly influence its chemical reactivity and biological activity.
特性
分子式 |
C13H19NO4 |
|---|---|
分子量 |
253.29 g/mol |
IUPAC名 |
3-hydroxy-N-methoxy-3-(3-methoxy-4-methylphenyl)-N-methylpropanamide |
InChI |
InChI=1S/C13H19NO4/c1-9-5-6-10(7-12(9)17-3)11(15)8-13(16)14(2)18-4/h5-7,11,15H,8H2,1-4H3 |
InChIキー |
CEUMBUJZLWQALC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(CC(=O)N(C)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


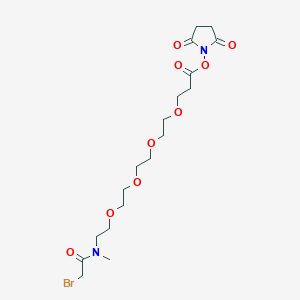
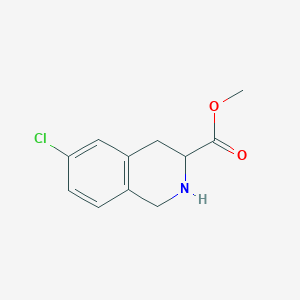

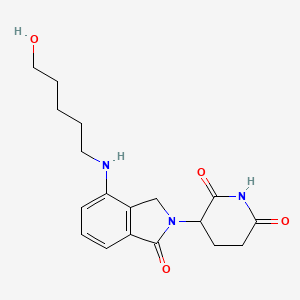

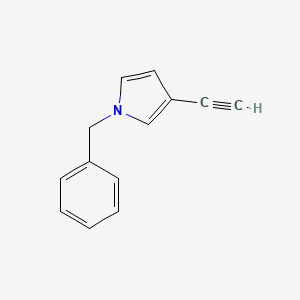
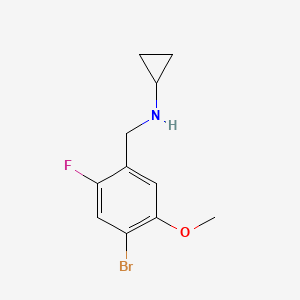


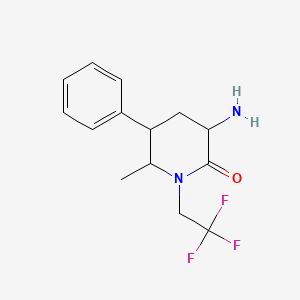
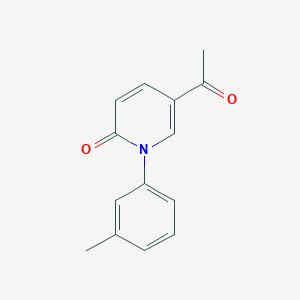

![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[4-(phenylsulfonyl)-2-(1-pyrrolidinylmethyl)-1-piperazinyl]-](/img/structure/B14767920.png)
